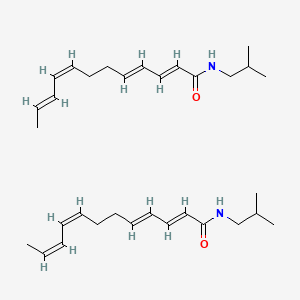
(2E,4E,8Z,10Z)-N-(2-Methylpropyl)dodeca-2,4,8,10-tetraenamide;(2E,4E,8Z,10E)-N-(2-methylpropyl)dodeca-2,4,8,10-tetraenamide
Overview
Description
(2E,4E,8Z,10Z)-N-(2-Methylpropyl)dodeca-2,4,8,10-tetraenamide;(2E,4E,8Z,10E)-N-(2-methylpropyl)dodeca-2,4,8,10-tetraenamide is a useful research compound. Its molecular formula is C32H50N2O2 and its molecular weight is 494.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compounds (2E,4E,8Z,10Z)-N-(2-Methylpropyl)dodeca-2,4,8,10-tetraenamide and its isomer (2E,4E,8Z,10E)-N-(2-methylpropyl)dodeca-2,4,8,10-tetraenamide are part of a class of chemical compounds known for their potential biological activities. This article explores their molecular characteristics and biological effects based on available research.
Molecular Characteristics
Both compounds share similar molecular formulas and structures but differ in their geometric configurations.
| Property | (2E,4E,8Z,10Z)-N-(2-Methylpropyl)dodeca-2,4,8,10-tetraenamide | (2E,4E,8Z,10E)-N-(2-methylpropyl)dodeca-2,4,8,10-tetraenamide |
|---|---|---|
| Molecular Formula | C₃₂H₅₀N₂O | C₃₂H₅₀N₂O |
| Molecular Weight | 494.76 g/mol | 494.76 g/mol |
| LogP | 4.6238 | 4.6238 |
| PSA | 32.59 | 32.59 |
Cytotoxicity
Research has indicated that both compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Study on Breast Cancer Cells : A study demonstrated that compounds similar to these tetraenamides showed cytotoxicity against human breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values indicating potent anti-cancer properties .
Antimicrobial Properties
The antimicrobial activity of these compounds has also been explored. Preliminary studies suggest that they may inhibit the growth of certain bacterial strains:
- Inhibition Studies : The tetraenamides were tested against common pathogens and displayed varying degrees of inhibition. The structure-activity relationship suggests that the presence of the long hydrocarbon chain is crucial for enhancing antimicrobial activity .
The proposed mechanism of action for these compounds includes:
- Cell Membrane Disruption : The hydrophobic nature of the tetraenamide structure allows it to integrate into lipid membranes of microbial cells leading to increased permeability and cell death.
- Apoptosis Induction : In cancer cells, these compounds may initiate apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
- Case Study on Anticancer Activity :
- Antimicrobial Efficacy Evaluation :
Properties
IUPAC Name |
(2E,4E,8Z,10Z)-N-(2-methylpropyl)dodeca-2,4,8,10-tetraenamide;(2E,4E,8Z,10E)-N-(2-methylpropyl)dodeca-2,4,8,10-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H25NO/c2*1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h2*4-7,10-13,15H,8-9,14H2,1-3H3,(H,17,18)/b5-4+,7-6-,11-10+,13-12+;5-4-,7-6-,11-10+,13-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNSIBHUGIVNCH-WNBJYMDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCCC=CC=CC(=O)NCC(C)C.CC=CC=CCCC=CC=CC(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C\CC/C=C/C=C/C(=O)NCC(C)C.C/C=C\C=C/CC/C=C/C=C/C(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















